

Introduction: The Strategic Importance of 1-Bromo-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-3-iodo-2-nitrobenzene

Cat. No.: B1376280

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In the landscape of complex organic synthesis, **1-Bromo-3-iodo-2-nitrobenzene** emerges as a highly versatile and strategic building block. Its utility, particularly in the realms of pharmaceutical and agrochemical development, is derived from its unique molecular architecture. The benzene core is trisubstituted with three distinct functional groups: a nitro group, which is strongly electron-withdrawing, and two different halogens, bromine and iodine. This specific arrangement provides a rich platform for a variety of chemical transformations, allowing chemists to introduce further complexity and functionality with a high degree of control. The presence of both bromine and iodine atoms offers differential reactivity, enabling selective cross-coupling reactions, while the nitro group can be readily converted into other functionalities, such as an amine, further expanding its synthetic potential.^{[1][2]} This guide serves as a comprehensive technical resource on its commercial availability, physicochemical properties, handling, and applications.

Commercial Availability and Procurement

1-Bromo-3-iodo-2-nitrobenzene is available from several specialized chemical suppliers, catering primarily to research and development quantities. Purity levels are typically high, ensuring reproducibility in sensitive synthetic applications. When sourcing this compound, researchers should note that different CAS numbers may be listed by various vendors for the same chemical structure.

Supplier	CAS Number	Purity	Available Quantities
Sigma-Aldrich (Ambeed, Inc.)	1126425-84-0	95%	1 g, 5 g, 10 g, 25 g, 100 g
NINGBO INNO PHARMCHEM CO.,LTD.	32337-96-5	≥97%	Bulk and R&D quantities[3]
BLD Pharm	1126425-84-0	-	Inquire for details[4]
AOBChem	1160573-59-0 (isomer)	-	500 mg, 1 g, 5 g, 10 g[5]

Note: The CAS numbers 1126425-84-0 and 32337-96-5 both refer to isomers of bromo-iodo-nitrobenzene. Researchers should verify the specific isomer required for their application.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring laboratory safety. The data presented below is compiled from various chemical databases and supplier specifications.

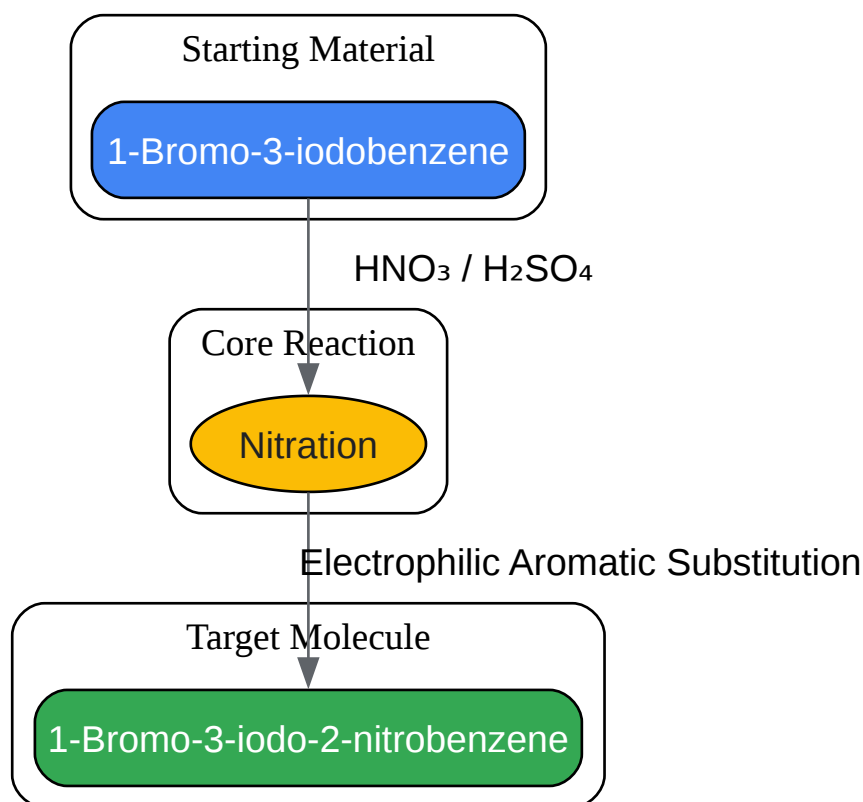
Property	Value	Source
Molecular Formula	C ₆ H ₃ BrINO ₂	PubChem[6]
Molecular Weight	327.90 g/mol	PubChem[6]
Physical Form	Solid, typically a white or yellow powder	NINGBO INNO PHARMCHEM[1]
Boiling Point	324.9 ± 27.0 °C (predicted)	NINGBO INNO PHARMCHEM[3]
Density	2.3 ± 0.1 g/cm ³ (predicted)	NINGBO INNO PHARMCHEM[3]
InChI Key	CMXDVNRQFNSTCY- UHFFFAOYSA-N	Sigma-Aldrich

Characterization and quality control are typically performed using standard analytical techniques. Suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data to confirm the structure and purity of the material.[4] The NIST WebBook also provides reference spectra for related compounds, such as IR and mass spectrometry data, which are crucial for identity confirmation.[7]

Hypothetical Synthetic Workflow

While a detailed, peer-reviewed synthesis protocol for **1-Bromo-3-iodo-2-nitrobenzene** is not readily available in the provided search results, a plausible synthetic route can be conceptualized based on established principles of electrophilic aromatic substitution. The directing effects of the substituents are paramount. Halogens are ortho-, para-directing, while the nitro group is a meta-director. A logical approach would involve the sequential introduction of these groups onto a benzene ring, carefully considering the order to achieve the desired 1,2,3-substitution pattern.

One possible, albeit hypothetical, pathway could start with the nitration of a dihalobenzene. The diagram below illustrates this conceptual workflow.



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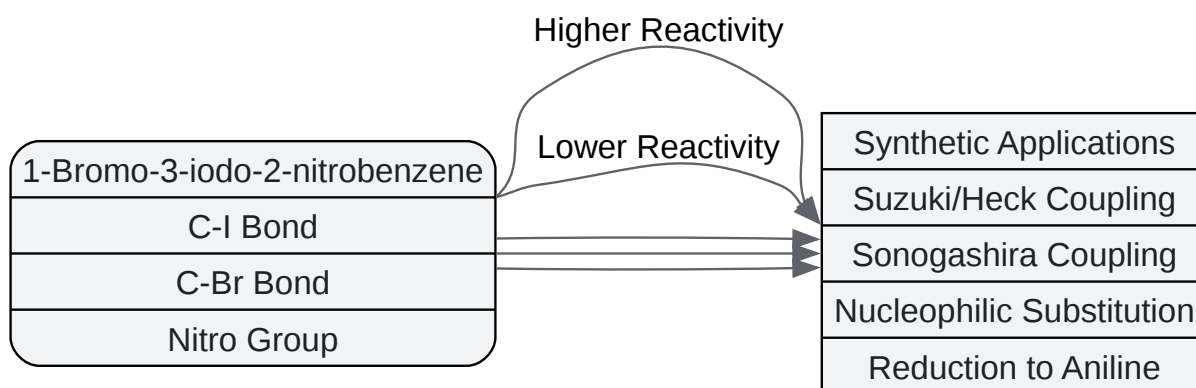
Caption: Conceptual workflow for the synthesis of **1-Bromo-3-iodo-2-nitrobenzene**.

Applications in Drug Discovery and Agrochemical Synthesis

The strategic placement of the bromo, iodo, and nitro groups makes this compound an exceptionally valuable intermediate.^[1] Its utility stems from the ability to perform selective and sequential reactions.

- **Pharmaceutical Intermediates:** It serves as a foundational scaffold for building complex drug molecules.^[3] The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) allows for the stepwise introduction of different molecular fragments. This controlled approach is critical in constructing novel compounds with potential therapeutic properties.^[1]
- **Agrochemical Synthesis:** The compound is employed in the synthesis of active ingredients for crop protection products like pesticides and herbicides.^[1] The ability to tailor the molecular structure allows for the development of more effective and targeted agrochemicals.^[1]
- **Specialty Chemicals:** Its unique properties drive its use in the manufacturing of various specialty chemicals for diverse industrial applications.^[3]

The diagram below illustrates the relationship between the compound's structural features and its synthetic applications.



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Caption: Relationship between structural features and synthetic utility.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling **1-Bromo-3-iodo-2-nitrobenzene**. The information below is synthesized from available Safety Data Sheets (SDS) and chemical databases.

GHS Hazard Classification: According to PubChem, this class of compounds is associated with the following hazards:

- H302: Harmful if swallowed.[6]
- H312: Harmful in contact with skin.[6]
- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]
- H332: Harmful if inhaled.[6]
- H335: May cause respiratory irritation.[6]

Experimental Protocol for Safe Handling:

- Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including:
 - Nitrile gloves (dispose of contaminated gloves properly).[9]
 - Safety glasses or goggles.[9]
 - A lab coat (impervious clothing is recommended).[9]
- Avoiding Contamination: Avoid contact with skin and eyes.[8][9] Prevent the formation of dust and aerosols during handling.[8][9] Use non-sparking tools to prevent ignition from electrostatic discharge.[8]
- First Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[9]
 - Skin Contact: Wash off with soap and plenty of water.[9]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Storage and Stability:

- Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] It is often recommended to keep the material in a dark place and sealed from moisture.
- Incompatibilities: Avoid strong oxidizing agents.[9]
- Stability: The compound is stable under recommended storage conditions.[9]

References

- The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 1-Bromo-2-iodo-3-nitrobenzene: High Purity Chemical Intermediate Supplier - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 1-bromo-2-iodo-3-methyl-5-nitrobenzene - AOBChem. [Link]
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- To cite this document: BenchChem. [Introduction: The Strategic Importance of 1-Bromo-3-iodo-2-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1376280#commercial-availability-of-1-bromo-3-iodo-2-nitrobenzene]

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